molecular formula C8H11N5O B15295332 (2R)-1-(9H-Purin-6-ylamino)-2-propanol

(2R)-1-(9H-Purin-6-ylamino)-2-propanol

Cat. No.: B15295332
M. Wt: 193.21 g/mol
InChI Key: VWQPVBTWPGJMKM-RXMQYKEDSA-N
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Description

(2R)-1-(9H-Purin-6-ylamino)-2-propanol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(9H-Purin-6-ylamino)-2-propanol typically involves the reaction of a purine derivative with a suitable propanol precursor. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with ®-2-amino-1-propanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(9H-Purin-6-ylamino)-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The purine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2R)-1-(9H-Purin-6-ylamino)-2-propanone, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2R)-1-(9H-Purin-6-ylamino)-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R)-1-(9H-Purin-6-ylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The purine ring structure allows it to bind to purine receptors or enzymes involved in purine metabolism. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring structure.

    Inosine: A purine nucleoside that shares structural similarities with (2R)-1-(9H-Purin-6-ylamino)-2-propanol.

Uniqueness

This compound is unique due to its specific combination of a purine ring with a propanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(2R)-1-(7H-purin-6-ylamino)propan-2-ol

InChI

InChI=1S/C8H11N5O/c1-5(14)2-9-7-6-8(11-3-10-6)13-4-12-7/h3-5,14H,2H2,1H3,(H2,9,10,11,12,13)/t5-/m1/s1

InChI Key

VWQPVBTWPGJMKM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CNC1=NC=NC2=C1NC=N2)O

Canonical SMILES

CC(CNC1=NC=NC2=C1NC=N2)O

Origin of Product

United States

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